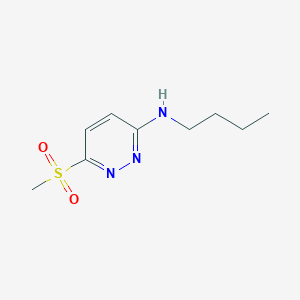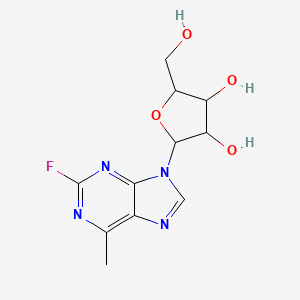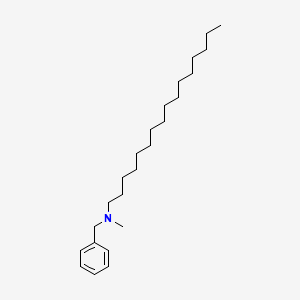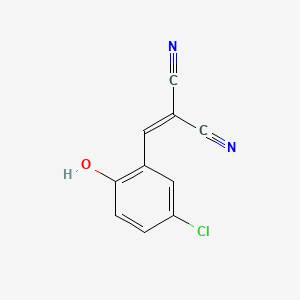
Malononitrile, (5-chloro-2-hydroxybenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile, (5-chloro-2-hydroxybenzylidene)- is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, biotechnology, and specialty chemicals. This compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde derivatives with malononitrile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing Malononitrile, (5-chloro-2-hydroxybenzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of 5-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at a temperature of around 60°C. The use of catalysts such as Ti-Al-Mg hydrotalcite has been found to be effective in achieving high yields and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of Malononitrile, (5-chloro-2-hydroxybenzylidene)- can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Malononitrile, (5-chloro-2-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Malononitrile, (5-chloro-2-hydroxybenzylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of Malononitrile, (5-chloro-2-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, such as the disruption of metabolic pathways and the inhibition of cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile dimer: Known for its use in the synthesis of heterocyclic compounds and its biological activities.
4-Hydroxycoumarin: Used in the synthesis of various organic compounds and known for its anticoagulant properties
Uniqueness
Malononitrile, (5-chloro-2-hydroxybenzylidene)- is unique due to its specific structural features, such as the presence of the chloro and hydroxyl groups, which contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
5348-77-6 |
|---|---|
Formule moléculaire |
C10H5ClN2O |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
2-[(5-chloro-2-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-1-2-10(14)8(4-9)3-7(5-12)6-13/h1-4,14H |
Clé InChI |
YNDWMWPHAMWBLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C=C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


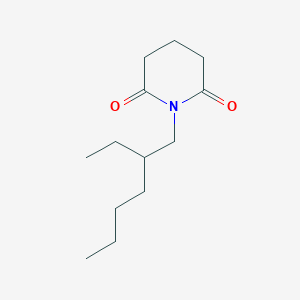
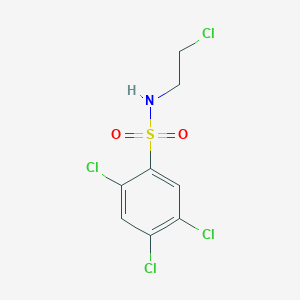
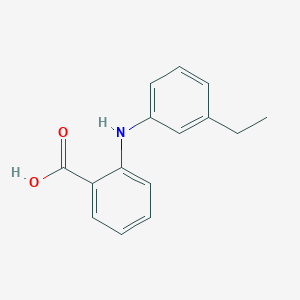

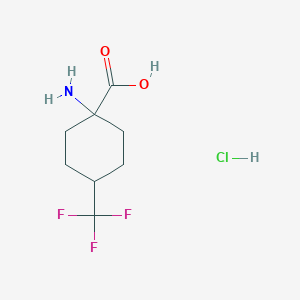
![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
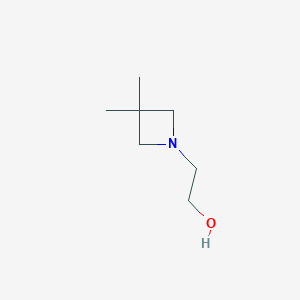
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)


